molecular formula C10H15N3O B11553700 4-(Phenylamino)butanehydrazide

4-(Phenylamino)butanehydrazide

Cat. No.: B11553700
M. Wt: 193.25 g/mol
InChI Key: AMKACTOVUFTCLJ-UHFFFAOYSA-N
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Description

4-(Phenylamino)butanehydrazide is an organic compound that features both an aromatic amine and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)butanehydrazide can be achieved through several methods. One common approach involves the reaction of 4-aminobutyric acid with phenylhydrazine under acidic conditions to form the desired hydrazide. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4-(Phenylamino)butanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylamino)butanoic acid
  • 4-(Phenylamino)butanone
  • 4-(Phenylamino)butanol

Uniqueness

4-(Phenylamino)butanehydrazide is unique due to the presence of both an aromatic amine and a hydrazide group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-anilinobutanehydrazide

InChI

InChI=1S/C10H15N3O/c11-13-10(14)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8,11H2,(H,13,14)

InChI Key

AMKACTOVUFTCLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN

Origin of Product

United States

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